molecular formula C20H28N4O2S2 B2356341 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034383-42-9

4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2356341
CAS RN: 2034383-42-9
M. Wt: 420.59
InChI Key: CSSWDQMTVRVRBB-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N4O2S2 and its molecular weight is 420.59. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization for Therapeutic Potential

  • The synthesis and characterization of derivatives of this compound have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. A study by Küçükgüzel et al. (2013) highlighted the synthesis of novel derivatives showing promising activities without causing significant tissue damage in liver, kidney, colon, and brain compared to celecoxib, a known medication. The specific compound N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide exhibited significant anti-inflammatory and analgesic activities, indicating its potential to be developed into a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activity

  • Research on sulfonamide derivatives, including pyrazoline and pyrazole derivatives, has demonstrated antimicrobial and antifungal properties. Hassan et al. (2013) synthesized 2-pyrazoline derivatives showing significant activity against various bacterial strains and fungal yeasts, suggesting their potential as antimicrobial agents (S. Y. Hassan, 2013).

Antitumor Activity

  • The antitumor potential of derivatives has been explored, with some compounds exhibiting more effectiveness than the reference drug, doxorubicin. Alqasoumi et al. (2009) reported the synthesis of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing the pyrazole moiety, with compound 4 showing remarkable antitumor activity (S. Alqasoumi et al., 2009).

Carbonic Anhydrase Inhibition

  • Studies on benzenesulfonamides incorporating various moieties have demonstrated significant inhibition of human carbonic anhydrase isozymes, which is crucial for developing therapeutic agents targeting conditions like glaucoma, epilepsy, and cancer. Alafeefy et al. (2015) found that these sulfonamides significantly inhibited carbonic anhydrase IX, an isoform associated with tumor cells, highlighting their potential in cancer therapy (A. Alafeefy et al., 2015).

properties

IUPAC Name

4-pyrazol-1-yl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S2/c25-28(26,20-4-2-19(3-5-20)24-11-1-10-21-24)22-16-17-6-12-23(13-7-17)18-8-14-27-15-9-18/h1-5,10-11,17-18,22H,6-9,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSWDQMTVRVRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4CCSCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

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